
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C12H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the necessary functional groups.
Oxidation: Indene is oxidized to form 1,7-dimethyl-3-oxo-2,3-dihydro-1H-indene. This step often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, modulate signaling pathways, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene: The parent compound, lacking the functional groups present in 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
1,7-Dimethylindene: Similar structure but without the carboxylic acid group.
3-Oxo-2,3-dihydro-1H-indene: Lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and the carboxylic acid functional group
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1,7-dimethyl-3-oxo-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-6-3-4-8(12(14)15)11-9(13)5-7(2)10(6)11/h3-4,7H,5H2,1-2H3,(H,14,15) |
Clé InChI |
LXQVMKKLQGLQMO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(C=CC(=C12)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


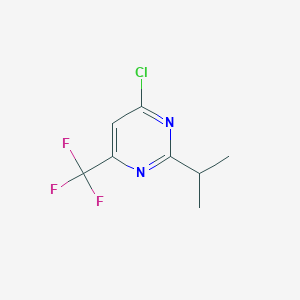
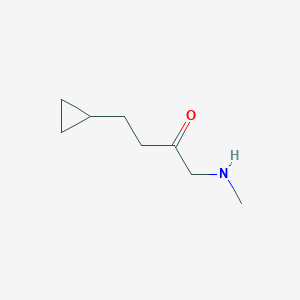
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
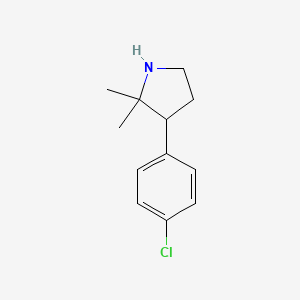
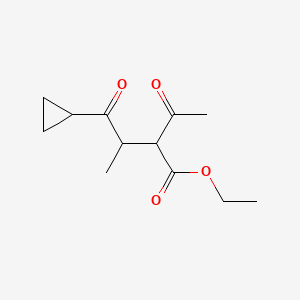
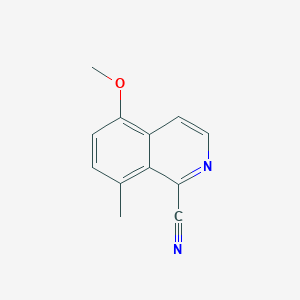
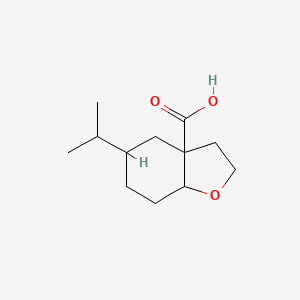
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
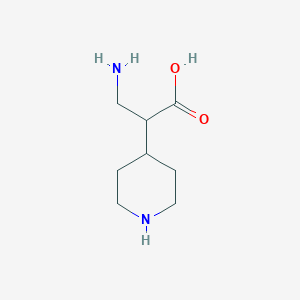
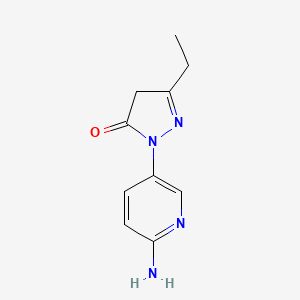
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

